N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide
Description
N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a thiazole-derived compound featuring a benzamide group and a pyrrolidinylmethyl substituent.
Properties
IUPAC Name |
N-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-14(11-19-9-5-6-10-19)21-16(17-12)18-15(20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIGHLCXDRFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the thiazole intermediate.
Formation of the Benzamide Group: The final step involves the acylation of the thiazole-pyrrolidine intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s thiazole core distinguishes it from thiadiazole (e.g., methazolamide) or oxadiazole derivatives (e.g., ). Thiazoles generally exhibit enhanced π-stacking interactions compared to thiadiazoles, which may influence receptor binding .
- Unlike sulfonamide-based analogs (e.g., ), the benzamide group in the target compound may reduce renal carbonic anhydrase inhibition, a common side effect of sulfonamide drugs .
Key Findings :
- Thiazole derivatives (including the target compound) often employ carbodiimide-mediated coupling, as seen in , to form amide bonds .
- Pd-catalyzed methods () are prevalent for heterocycle formation in oxadiazoles and thiadiazoles but are less common for thiazoles .
- Structural confirmation of the target compound would likely rely on NMR and mass spectrometry (as in ) and X-ray crystallography using SHELX or WinGX for imine configuration validation .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
Notes:
- *LogP for the target compound is estimated based on pyrrolidine’s hydrophilicity and benzamide’s moderate lipophilicity.
- Sulfonamide derivatives () exhibit higher LogP values due to aromatic and trifluoromethyl groups, favoring membrane penetration .
Biological Activity
N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The IUPAC name for this compound is This compound , and it has been categorized as a small molecule with experimental status in drug development.
Structure Overview
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃OS |
| Molecular Weight | 341.46 g/mol |
| CAS Number | Not Available |
Antitumor Activity
Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity against cancer cells .
Case Study:
A study evaluated several thiazole-based compounds for their anticancer properties. The compound with a similar structure to this compound exhibited an IC50 value of 1.61 µg/mL against A-431 cell lines, indicating significant cytotoxicity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In a series of experiments, compounds related to thiazoles demonstrated efficacy in reducing seizure activity in animal models. The structure activity relationship (SAR) suggested that modifications to the thiazole ring could enhance anticonvulsant effects .
Research Findings:
In one study, a thiazole-integrated pyrrolidinone derivative was found to eliminate the tonic extensor phase in seizure models, providing 100% protection against seizures induced by pentylenetetrazole (PTZ) .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature suggests that thiazoles may interact with key cellular pathways involved in apoptosis and cell cycle regulation.
Potential Mechanisms:
- Inhibition of Bcl-2: Thiazole derivatives have shown the ability to inhibit Bcl-2 proteins, which are crucial for cell survival.
- Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: Some thiazoles exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
